Chromatographic Co-Elution and Ionization Matching
Sarcosine-d3 provides a definitive +3 Da mass shift (M+3) compared to the endogenous analyte, sarcosine (M). This mass difference is critical for resolving the internal standard signal from the analyte signal in the mass analyzer while maintaining near-identical physicochemical properties . In contrast, unlabeled sarcosine (Δ mass = 0 Da) cannot be independently monitored, and alternative 13C or 15N labeled sarcosine analogs (e.g., sarcosine-13C3) may exhibit slightly different chromatographic retention due to the heavier isotope effect, potentially leading to differential matrix effects [1].
| Evidence Dimension | Mass-to-charge (m/z) difference for MRM transitions |
|---|---|
| Target Compound Data | +3 Da mass shift relative to unlabeled sarcosine |
| Comparator Or Baseline | Unlabeled sarcosine (0 Da shift) or 13C-labeled sarcosine (e.g., +3 Da but with potential retention time shift) |
| Quantified Difference | 3.0 atomic mass units (AMU) difference, enabling baseline resolution in MRM channels |
| Conditions | ESI or EI ionization in LC-MS/MS or GC-MS/MS analysis |
Why This Matters
This specific mass shift enables the use of the 'isotope dilution' method, the gold standard for accurate quantification in complex biological samples, without the risk of cross-talk between analyte and internal standard channels.
- [1] Berg, T., & Strand, D. H. (2011). 13C labelled internal standards—A solution to minimize ion suppression effects in liquid chromatography–tandem mass spectrometry analyses of drugs in biological samples?. Journal of Chromatography A, 1218(52), 9366-9377. View Source
